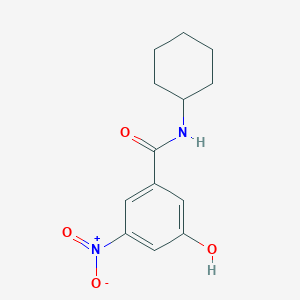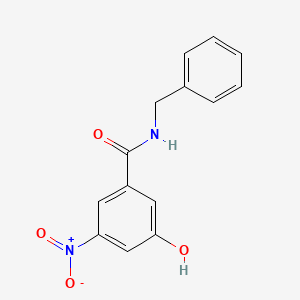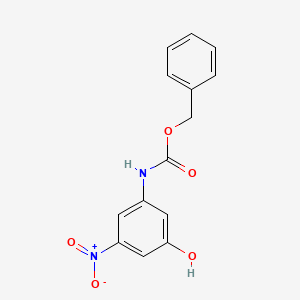
Ruthenium tosyl dpen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium tosyl dpen, also known as ruthenium N-tosyl-1,2-diphenylethylenediamine, is a chiral diamine ligand complexed with ruthenium. This compound is widely recognized for its applications in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of optically active compounds. The compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium tosyl dpen can be synthesized through a series of steps involving the coordination of N-tosyl-1,2-diphenylethylenediamine to a ruthenium center. One common method involves the reaction of ruthenium chloride with N-tosyl-1,2-diphenylethylenediamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ruthenium tosyl dpen primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule, such as formic acid or isopropanol, to a substrate, typically an imine or ketone .
Common Reagents and Conditions: The common reagents used in these reactions include formic acid, triethylamine, and various imines or ketones. The reactions are usually carried out under mild conditions, often at room temperature, and in the presence of an organic solvent .
Major Products: The major products formed from these reactions are optically active amines or alcohols. For example, the asymmetric transfer hydrogenation of acetophenone using this compound yields ®-1-phenylethanol with high enantioselectivity .
Scientific Research Applications
Ruthenium tosyl dpen has a wide range of applications in scientific research:
Mechanism of Action
Ruthenium tosyl dpen is often compared with other chiral ruthenium complexes used in asymmetric hydrogenation:
Ruthenium BINAP: This compound is another widely used chiral ruthenium complex, but it differs in its ligand structure, which is based on 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Ruthenium DIPAMP: This complex uses 1,2-bis(diphenylphosphino)ethane (DPPE) as the ligand and is known for its high enantioselectivity in the hydrogenation of ketones.
Uniqueness: The uniqueness of this compound lies in its ability to catalyze the asymmetric transfer hydrogenation of a wide range of substrates with high enantioselectivity and under mild conditions. Its versatility and efficiency make it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
- Ruthenium BINAP
- Ruthenium DIPAMP
- Ruthenium TsDPEN (N-tosyl-1,2-diphenylethylenediamine)
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN2O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylbenzene)sulfonyl]-1H-indol-2-ol](/img/structure/B8034316.png)





![N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034359.png)
![N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034362.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate](/img/structure/B8034371.png)
![4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034374.png)
![1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate](/img/structure/B8034379.png)


